

# Symphytine: A Technical Review of its Carcinogenicity and Genotoxicity

Author: BenchChem Technical Support Team. Date: December 2025



For the attention of: Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**Symphytine**, a pyrrolizidine alkaloid (PA) found in plants of the Symphytum genus (comfrey), has been the subject of toxicological evaluation due to concerns over its potential carcinogenicity and genotoxicity. This technical guide provides a comprehensive overview of the existing scientific literature on these endpoints. The data conclusively demonstrates that **Symphytine** is a genotoxic agent and a carcinogen in animal models. Its mechanism of toxicity is consistent with that of other carcinogenic PAs, involving metabolic activation in the liver to reactive pyrrole derivatives that form DNA adducts, leading to mutations and the initiation of cancer. This document summarizes key quantitative data, outlines the experimental protocols used in pivotal studies, and provides visual representations of the relevant biological pathways and experimental workflows.

#### **Carcinogenicity of Symphytine**

The carcinogenic potential of isolated **Symphytine** has been investigated in long-term animal bioassays. The primary target organ for **Symphytine**-induced carcinogenicity is the liver.

#### In Vivo Carcinogenicity Data

A key study conducted by Hirono et al. (1979) provides the most direct evidence of **Symphytine**'s carcinogenicity in an animal model.[1][2]



Table 1: Carcinogenicity of Intraperitoneally Injected Symphytine in Male Inbred ACI Rats

Treatment Group	Dose Regimen	Observatio n Period (days)	Number of Rats	Incidence of Liver Tumors	Tumor Types
Symphytine	13 mg/kg bw, twice weekly for 4 weeks, then once weekly for 52 weeks	650	20	4/20 (20%)	3 Hemangioen dothelial Sarcomas, 1 Liver Cell Adenoma
Control (0.9% NaCl)	Same as treatment group	650	20	0/20 (0%)	None

Data sourced from Hirono et al. (1979a) as cited in the National Institute of Environmental Health Sciences review.[1]

In addition to tumor formation, the study also noted non-neoplastic changes in the livers of **Symphytine**-treated rats, including megalocytosis and proliferation of oval cells and sinusoidal endothelium.[1]

#### **Experimental Protocol: In Vivo Carcinogenicity Assay**

The following is a generalized protocol for a long-term rodent carcinogenicity study, based on standard methodologies and the details available from the Hirono et al. (1979a) study.[1]

- Test System: Male inbred ACI rats, approximately 1.5 months old at the start of the study.
- Compound Preparation and Administration: **Symphytine** is dissolved in a suitable vehicle, such as a saline solution. The solution is administered via intraperitoneal (i.p.) injection.
- Dosing Regimen: Animals are divided into a treatment group and a vehicle control group.
   The treatment group receives the specified dose of **Symphytine** according to a predetermined schedule (e.g., 13 mg/kg twice weekly for 4 weeks, followed by once weekly



for 52 weeks). The control group receives an equivalent volume of the vehicle on the same schedule.

- Animal Husbandry: Rats are housed in controlled conditions with a standard diet and water available ad libitum. They are monitored regularly for clinical signs of toxicity.
- Observation and Termination: The animals are observed for a significant portion of their lifespan (e.g., 650 days). The study is terminated at a predetermined time point, or when animals become moribund.
- Pathology: A full necropsy is performed on all animals. The liver and other major organs are
  examined macroscopically. Tissues, particularly the liver, are preserved in formalin,
  sectioned, and stained with hematoxylin and eosin (H&E) for microscopic histopathological
  evaluation to identify neoplastic and non-neoplastic lesions.

## **Genotoxicity of Symphytine**

**Symphytine** has been evaluated in a range of in vitro and in vivo genotoxicity assays, which have demonstrated its mutagenic potential. This activity is dependent on metabolic activation.

### **Summary of Genotoxicity Data**

Table 2: Genotoxicity Profile of Symphytine



Assay Type	Test System	Metabolic Activation	Result
Bacterial Reverse Mutation Assay (Ames Test)	Salmonella typhimurium TA100	With S9	Positive
Bacterial Reverse Mutation Assay (Ames Test)	Salmonella typhimurium TA98	With or Without S9	Negative
Gene Mutation Assay	Chinese Hamster V79 Cells	Not specified	Positive
Somatic Mutation and Recombination Test (SMART)	Drosophila melanogaster (wing spot test)	Endogenous (in vivo)	Positive
Cell Transformation Assay	Syrian Hamster Embryo (SHE) Cells	Not specified	Negative

Data sourced from the National Institute of Environmental Health Sciences review.

#### **Experimental Protocols for Key Genotoxicity Assays**

This assay evaluates the ability of a chemical to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

- Tester Strains: S. typhimurium strain TA100 (detects base-pair substitutions) is used.
- Metabolic Activation: A rat liver homogenate fraction (S9) is used to mimic mammalian metabolism. The S9 mix typically contains the S9 fraction, cofactors such as NADP+, and glucose-6-phosphate.
- Procedure (Plate Incorporation Method): a. Varying concentrations of Symphytine, the
  bacterial tester strain, and either the S9 mix (for activated testing) or a buffer (for nonactivated testing) are combined in molten top agar. b. The mixture is poured onto a minimal
  glucose agar plate, which lacks histidine. c. Plates are incubated at 37°C for 48-72 hours. d.
  Only bacteria that have undergone a reverse mutation to regain the ability to synthesize

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histidine will grow and form visible colonies. e. A positive result is a concentration-dependent increase in the number of revertant colonies compared to the negative (vehicle) control.

This assay detects gene mutations at the hypoxanthine-guanine phosphoribosyltransferase (HPRT) locus in Chinese hamster V79 cells.

- Cell Line: Chinese hamster V79 lung fibroblasts are used.
- Treatment: V79 cells are exposed to various concentrations of Symphytine for a defined period (e.g., 4-24 hours).
- Expression Period: After treatment, the cells are cultured in a standard medium for a period (e.g., 6-9 days) to allow for the expression of any induced mutations.
- Mutant Selection: Cells are then cultured in a selective medium containing a purine analog, such as 6-thioguanine (6-TG). Normal cells with a functional HPRT enzyme will incorporate the toxic 6-TG and die. Mutant cells lacking a functional HPRT enzyme will survive and form colonies.
- Data Analysis: The number of mutant colonies is counted, and the mutation frequency is calculated. A significant, dose-dependent increase in the mutation frequency indicates a positive result.

The wing spot test is an in vivo assay that detects both gene mutations and somatic recombination.

- Genetic Cross: A standard cross is performed between two Drosophila strains with recessive wing hair markers, such as multiple wing hairs (mwh) and flare (flr). The resulting larvae are heterozygous for these markers.
- Exposure: Third-instar larvae are exposed to different concentrations of Symphytine, typically by adding it to their food.
- Development: The larvae develop into adult flies. During larval development, if a genotoxic
  event (mutation or recombination) occurs in a wing imaginal disc cell, a clone of mutant cells
  can be produced.



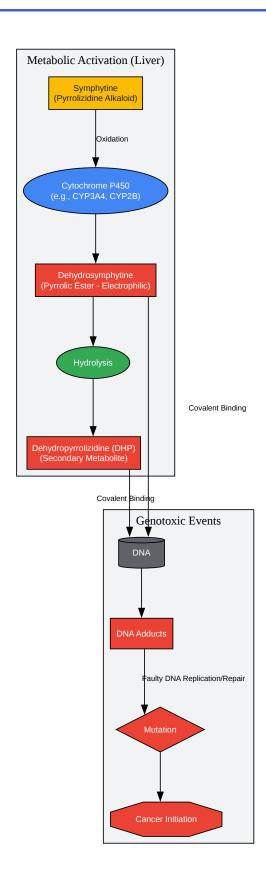
- Analysis: The wings of the emergent adult flies are mounted on slides and examined under a
  microscope for the presence of mutant spots (clones of cells expressing the mwh or flr
  phenotype).
- Endpoint: The frequency of different types of spots (small single spots, large single spots, and twin spots) is recorded. A statistically significant increase in the frequency of spots in the treated group compared to the control group indicates a genotoxic effect.

# Mechanism of Action: Metabolic Activation and DNA Adduct Formation

The carcinogenicity and genotoxicity of **Symphytine**, like other PAs, are not due to the parent molecule itself but rather to its metabolic activation. This process occurs primarily in the liver.

#### **Signaling Pathway Diagram**





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Caption: Metabolic activation of **Symphytine** to reactive pyrrolic esters, leading to DNA adduct formation and cancer initiation.

#### **Description of the Pathway**

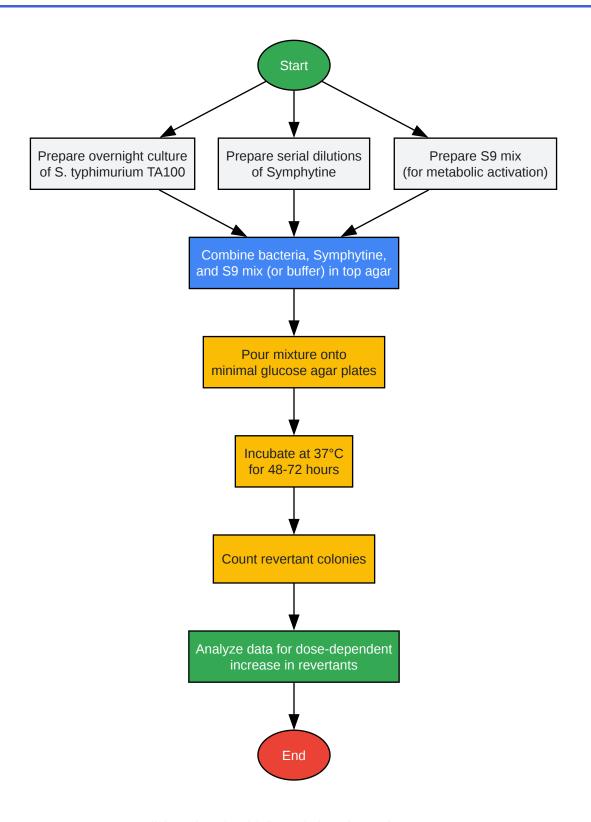
- Oxidation: Symphytine is metabolized in the liver by cytochrome P450 (CYP) enzymes, such as CYP3A4 and CYP2B isoforms. This oxidation reaction converts Symphytine into a highly reactive electrophilic pyrrolic ester, dehydrosymphytine.
- Hydrolysis: Dehydrosymphytine can be hydrolyzed to a secondary reactive metabolite, dehydropyrrolizidine (DHP), also known as dehydroretronecine (DHR) for retronecine-type PAs.
- DNA Adduct Formation: Both dehydrosymphytine and DHP are potent alkylating agents.
   They can covalently bind to the nucleophilic centers of DNA bases (primarily guanine and adenine), forming DNA adducts.
- Mutagenesis and Carcinogenesis: These DNA adducts, if not repaired by the cell's DNA
  repair machinery, can lead to mispairing during DNA replication, resulting in permanent
  mutations. The accumulation of mutations in critical genes, such as oncogenes and tumor
  suppressor genes, can lead to the initiation of carcinogenesis and the development of
  tumors, particularly in the liver.

## **Experimental Workflows**

The following diagrams illustrate the general workflows for the key genotoxicity assays discussed.

#### **Ames Test Workflow**



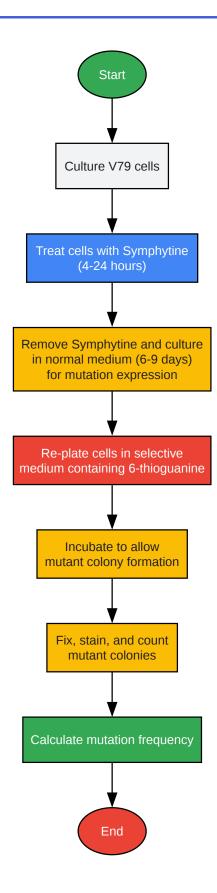


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Caption: Generalized workflow for the bacterial reverse mutation (Ames) test.

## **V79/HPRT Gene Mutation Assay Workflow**





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Caption: Generalized workflow for the V79/HPRT mammalian cell gene mutation assay.



#### Conclusion

The available evidence strongly supports the conclusion that **Symphytine** is a genotoxic carcinogen. Its mode of action involves metabolic activation to reactive alkylating agents that form DNA adducts, a mechanism shared with other well-characterized pyrrolizidine alkaloids. The positive results in multiple genotoxicity assays, coupled with the induction of liver tumors in rats, underscore the potential health risks associated with exposure to this compound. This information is critical for regulatory assessment and for guiding the development of pharmaceuticals or herbal products to ensure they are free from contamination with **Symphytine** and other related toxic pyrrolizidine alkaloids.

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#### References

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- To cite this document: BenchChem. [Symphytine: A Technical Review of its Carcinogenicity and Genotoxicity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681198#carcinogenicity-and-genotoxicity-ofsymphytine]

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